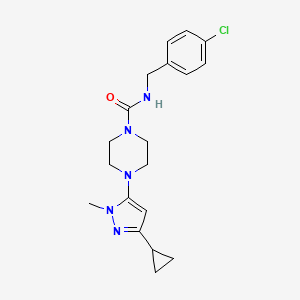
N-(4-chlorobenzyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24ClN5O and its molecular weight is 373.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Many pyrazoles act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrazoles are involved in a wide range of biological processes, including signal transduction, metabolism, and cell proliferation .
Biologische Aktivität
N-(4-chlorobenzyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H24ClN5O with a molecular weight of 373.9 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄ClN₅O |
| Molecular Weight | 373.9 g/mol |
| CAS Number | 2034503-43-8 |
Research indicates that compounds similar to N-(4-chlorobenzyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine derivatives exhibit various biological activities, including:
- Antiparasitic Activity : Studies have shown that pyrazole derivatives can inhibit the growth of parasites. For instance, structural analogs have demonstrated EC50 values in the low micromolar range, indicating significant potency against various parasitic infections .
- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. Research has indicated that similar pyrazole compounds can induce apoptosis in cancer cells, as evidenced by increased p53 expression and caspase activation in MCF-7 breast cancer cells .
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of related compounds:
- Antiparasitic Efficacy : A study involving aminopyrazole ureas showed potent in vitro and in vivo antileishmanial activity, suggesting that modifications to the pyrazole structure can enhance antiparasitic properties .
- Anticancer Activity : Another investigation into 1,2,4-oxadiazole derivatives revealed significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of N-(4-chlorobenzyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine derivatives is heavily influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity |
| Cyclopropyl Group | Increases receptor binding |
| Piperazine Ring | Improves solubility and stability |
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O/c1-23-18(12-17(22-23)15-4-5-15)24-8-10-25(11-9-24)19(26)21-13-14-2-6-16(20)7-3-14/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSDEAMTRCCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














